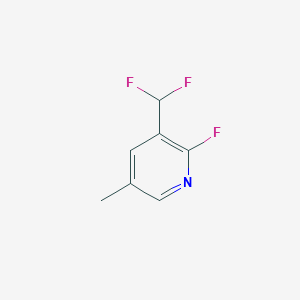
2-Fluoro-3-(difluoromethyl)-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(difluoromethyl)-5-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyridine derivative that contains a fluorine atom and two difluoromethyl groups attached to the pyridine ring.
Scientific Research Applications
2-Fluoro-3-(difluoromethyl)-5-methylpyridine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that 2-Fluoro-3-(difluoromethyl)-5-methylpyridine exhibits potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological and pathological processes, and their inhibition has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Mechanism Of Action
The mechanism of action of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. The difluoromethyl groups of the compound are thought to play a crucial role in the inhibition process by forming strong hydrogen bonds with the enzyme's active site.
Biochemical And Physiological Effects
Studies have shown that 2-Fluoro-3-(difluoromethyl)-5-methylpyridine exhibits potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Inhibition of these enzymes has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, 2-Fluoro-3-(difluoromethyl)-5-methylpyridine has been shown to exhibit antifungal and antibacterial activity.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Fluoro-3-(difluoromethyl)-5-methylpyridine in lab experiments is its potent inhibitory activity against several enzymes. This property makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine can cause liver damage and other adverse effects.
Future Directions
There are several future directions for the study of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine. One of the most promising directions is the development of new drugs based on this compound for the treatment of Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to investigate the potential of this compound as an antifungal and antibacterial agent. Other future directions include the study of the mechanism of action of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine and the development of new synthetic methods for its preparation.
Synthesis Methods
The synthesis of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine can be achieved by several methods. One of the most common methods is the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with formaldehyde and methyl magnesium bromide. This reaction results in the formation of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine with a yield of around 60%. Other methods include the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with difluoromethyltriphenylphosphonium bromide and the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with difluoromethylzinc bromide.
properties
IUPAC Name |
3-(difluoromethyl)-2-fluoro-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-4-2-5(6(8)9)7(10)11-3-4/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJADOPXOMSABOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(difluoromethyl)-5-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

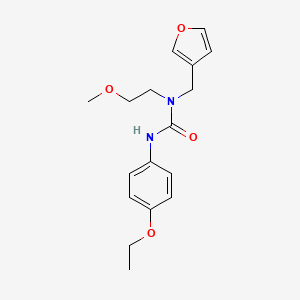
![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2628433.png)
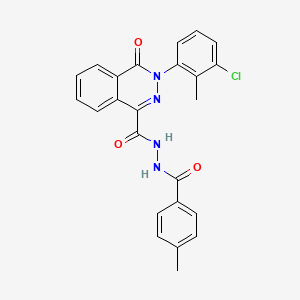
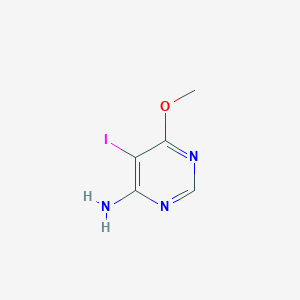
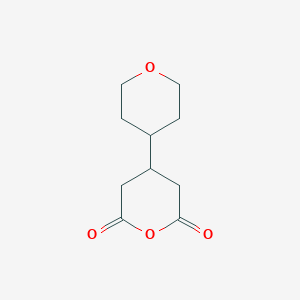
![7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2628445.png)
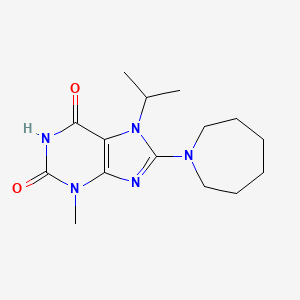
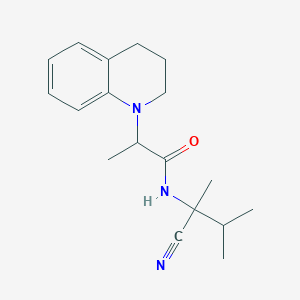
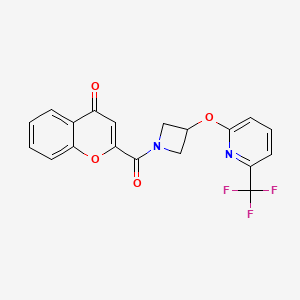
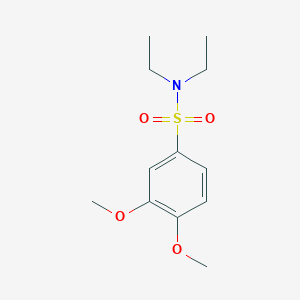
![(3Z)-3-[(4-bromo-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2628451.png)
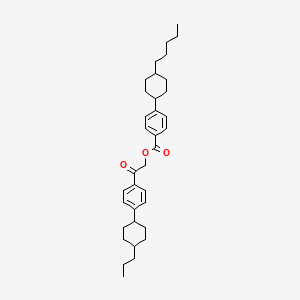
![N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2628453.png)
![1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2628454.png)